2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione
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Overview
Description
2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione is a heterocyclic compound that features both imidazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable thiazine precursor, followed by cyclization to form the imidazo-thiazine ring system . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidin-5(1H)-ones: These compounds share a similar imidazole ring system and are known for their biological activities.
Imidazo-thieno-thiazines: These compounds have a similar thiazine ring and are studied for their pharmacological profiles.
Uniqueness
2-Ethyltetrahydro-1H-imidazo[5,1-c][1,4]thiazine-1,3(2H)-dione is unique due to its specific combination of imidazole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-ethyl-5,6,8,8a-tetrahydroimidazo[5,1-c][1,4]thiazine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-2-9-7(11)6-5-13-4-3-10(6)8(9)12/h6H,2-5H2,1H3 |
InChI Key |
NLVSZJLVFMMSLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2CSCCN2C1=O |
Origin of Product |
United States |
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